N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide is a propanamide derivative featuring a benzothiophene core linked to a propan-2-yl group, with a phenoxy-substituted propanamide side chain.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-14(12-16-13-24-19-11-7-6-10-18(16)19)21-20(22)15(2)23-17-8-4-3-5-9-17/h3-11,13-15H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYOSMABYTEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-(1-benzothiophen-3-yl)propan-2-one, which is then reacted with phenoxypropanamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
The following analysis compares N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide with structurally related propanamide derivatives, focusing on substituent effects, synthesis strategies, and inferred biological activities.
Structural Features and Substituent Effects
Key Observations :
- Benzothiophene vs.
- Fluorine Substituents : Fluorination (e.g., in ) improves membrane permeability and bioavailability but may increase metabolic liability due to electronegativity effects.
- Methoxy/Acetyl Groups : Electron-donating methoxy groups (e.g., ) could enhance binding to polar enzyme active sites, while acetyl groups may facilitate metal coordination (as in Cu(II) complexes).
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a benzothiophene moiety, a propanamide group, and a phenoxy substituent. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the benzothiophene structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on related benzothiophene derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar properties .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(1-Benzothiophen-2-yl)-3-[2-hydroxyethyl] | Antimicrobial | |
| 2-(4-Hydroxyphenyl)-1-benzothiophene | Anticancer | |
| 4-(Propan-2-yl)-benzothiophene derivatives | Cytotoxicity |
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of benzothiophene were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiophene structure enhanced antimicrobial potency. These findings suggest that this compound could be further explored for similar applications.
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer effects of benzothiophene derivatives revealed that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. Although direct studies on this compound are necessary, the structural similarities with effective derivatives indicate potential for similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
